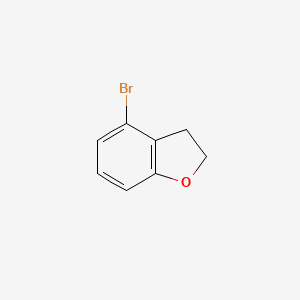

4-Bromo-2,3-dihydrobenzofuran

Description

BenchChem offers high-quality 4-Bromo-2,3-dihydrobenzofuran suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2,3-dihydrobenzofuran including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLJVEXCGBADRNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693611 | |

| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774220-36-9 | |

| Record name | 4-Bromo-2,3-dihydro-1-benzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3-dihydrobenzofuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3-dihydrobenzofuran is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The 2,3-dihydrobenzofuran scaffold is a privileged structure, appearing in a wide array of biologically active natural products and synthetic compounds. The presence of a bromine atom at the 4-position of the aromatic ring introduces a versatile functional handle, enabling a diverse range of chemical transformations and rendering it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-bromo-2,3-dihydrobenzofuran, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of 4-bromo-2,3-dihydrobenzofuran is fundamental for its application in synthesis and analysis. Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | PubChem[1] |

| Molecular Weight | 199.04 g/mol | PubChem[1] |

| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[1] |

| CAS Number | 774220-36-9 | PubChem[1] |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| Solubility | Not explicitly stated, likely soluble in organic solvents | - |

| XLogP3 | 2.6 | PubChem[1] |

Spectroscopic Data:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The dihydrofuran ring protons would likely appear as triplets, while the aromatic protons would exhibit coupling patterns influenced by the bromine substituent.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal characteristic chemical shifts for the eight carbon atoms in the molecule. The carbon atom attached to the bromine would be significantly influenced.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C-H (aromatic and aliphatic), C-O (ether), and C-Br bonds.

Synthesis of 4-Bromo-2,3-dihydrobenzofuran

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various strategies, often involving intramolecular cyclization reactions. While a specific, detailed protocol for the 4-bromo derivative is not universally published, a general and adaptable synthetic approach involves the cyclization of a suitably substituted phenol. A plausible synthetic route is outlined below.

Conceptual Synthetic Pathway

A common and effective method for the synthesis of 2,3-dihydrobenzofurans is the intramolecular cyclization of o-allylphenols. For the synthesis of 4-bromo-2,3-dihydrobenzofuran, a logical precursor would be 2-allyl-3-bromophenol. This precursor can be synthesized from commercially available starting materials.

Caption: Conceptual synthetic pathway for 4-bromo-2,3-dihydrobenzofuran.

Experimental Protocol: A General Approach

The following protocol is a generalized procedure based on established methods for the synthesis of dihydrobenzofurans and should be optimized for the specific target molecule.

Step 1: Allylation of 3-Bromophenol

-

Reactants: To a solution of 3-bromophenol in a suitable solvent (e.g., acetone, acetonitrile), add a base such as potassium carbonate.

-

Addition of Allyl Bromide: Add allyl bromide dropwise to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield 2-allyl-3-bromophenol.

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like acetone facilitates the Sₙ2 reaction between the phenoxide and allyl bromide. Potassium carbonate is a mild and inexpensive base suitable for deprotonating the phenol. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Step 2: Intramolecular Cyclization of 2-Allyl-3-bromophenol

Several methods can be employed for the cyclization step.

Method A: Acid-Catalyzed Cyclization

-

Reaction Setup: Dissolve 2-allyl-3-bromophenol in a non-polar solvent like toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

-

Reaction Conditions: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove water if any is formed.

-

Work-up and Purification: Upon completion, neutralize the acid, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it. Purify the residue by column chromatography to obtain 4-bromo-2,3-dihydrobenzofuran.

Causality Behind Experimental Choices: The strong acid protonates the double bond of the allyl group, generating a carbocation which is then attacked by the phenolic oxygen in an intramolecular electrophilic aromatic substitution-like reaction. Toluene is a suitable high-boiling solvent for this type of reaction.

Method B: Palladium-Catalyzed Oxidative Cyclization

-

Reactants: In a reaction vessel, combine 2-allyl-3-bromophenol with a palladium(II) catalyst (e.g., Pd(OAc)₂, PdCl₂) in a suitable solvent like dimethylformamide (DMF) or acetic acid.

-

Additives: An oxidant, such as benzoquinone or oxygen, may be required to regenerate the active Pd(II) catalyst.

-

Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography.

Causality Behind Experimental Choices: Palladium(II) catalysts are known to coordinate with the alkene of the allyl group, making it susceptible to nucleophilic attack by the phenolic oxygen. The choice of solvent and oxidant is crucial for the efficiency and selectivity of the reaction. This method often offers milder reaction conditions compared to strong acid catalysis.

Reactivity and Synthetic Applications

The bromine atom at the 4-position of 4-bromo-2,3-dihydrobenzofuran is a key feature that dictates its reactivity and utility as a synthetic intermediate. This aryl bromide can readily participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at this position.

Palladium-Catalyzed Cross-Coupling Reactions

One of the most powerful applications of 4-bromo-2,3-dihydrobenzofuran is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. These reactions provide efficient methods for forming new carbon-carbon and carbon-heteroatom bonds.

Caption: Key cross-coupling reactions of 4-bromo-2,3-dihydrobenzofuran.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup: To a reaction flask, add 4-bromo-2,3-dihydrobenzofuran, an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents).

-

Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, monitoring the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices: The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. The subsequent transmetalation with the boronic acid and reductive elimination steps form the new C-C bond and regenerate the catalyst. The base is crucial for the activation of the boronic acid. The choice of ligand on the palladium catalyst can significantly influence the reaction efficiency, particularly with sterically hindered substrates.

Applications in Drug Discovery and Materials Science

The 2,3-dihydrobenzofuran moiety is a common structural motif in a variety of biologically active compounds.[2] Derivatives have shown a broad range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] 4-Bromo-2,3-dihydrobenzofuran serves as a key intermediate for the synthesis of novel analogs with potentially enhanced or modified biological activities. The ability to introduce various substituents at the 4-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR).

In materials science, the benzofuran core is of interest for the development of organic electronic materials. By functionalizing the 4-position of the dihydrobenzofuran ring, researchers can tune the electronic and photophysical properties of the resulting molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Safety and Handling

4-Bromo-2,3-dihydrobenzofuran should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Based on GHS classifications, it is harmful if swallowed or inhaled, and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.

Conclusion

4-Bromo-2,3-dihydrobenzofuran is a valuable and versatile building block in organic synthesis. Its key chemical properties, particularly the presence of a reactive bromine atom on the aromatic ring, make it an ideal substrate for a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of functional groups, paving the way for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to aid researchers in harnessing the full potential of this important chemical intermediate.

References

-

PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]

-

Optimization of a Series of 2,3-Dihydrobenzofurans as Highly Potent, Second Bromodomain (BD2)-Selective, Bromo and Extra-Terminal Domain (BET) Inhibitors. J. Med. Chem. 2021, 64, 15, 11375–11394. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Adv., 2019, 9, 27746-27768. [Link]

-

Synthesis of 2,3-Dihydrobenzofurans via a Photochemical Gold-Mediated Atom Transfer Radical Addition Reaction. Org. Lett. 2024, 26, 28, 5970–5974. [Link]

-

Evaluating the biological properties of synthetic 4-nitrophenyl functionalized benzofuran derivatives with telomeric DNA binding and antiproliferative activities. Int. J. Biol. Macromol. 2018, 120, Pt B, 2195-2202. [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences, 2017, 7(3), 343-349. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. J. Chem. Pharm. Res., 2016, 8(8):729-733. [Link]

Sources

- 1. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

An In-Depth Technical Guide to 4-Bromo-2,3-dihydrobenzofuran for Advanced Research

Executive Summary: This document provides a comprehensive technical overview of 4-bromo-2,3-dihydrobenzofuran, a key heterocyclic intermediate for researchers, medicinal chemists, and drug development professionals. The 2,3-dihydrobenzofuran scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities.[1] This guide details the compound's physicochemical properties, outlines a robust, field-proven protocol for its synthesis and characterization, discusses its potential applications, and provides essential safety and handling information. The methodologies are presented with an emphasis on the underlying chemical principles to ensure both technical accuracy and practical utility in a research and development setting.

The 2,3-dihydrobenzofuran core is a prominent structural motif in a multitude of natural products and pharmacologically significant molecules.[1] Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2] Notable drugs and bioactive compounds containing this scaffold underscore its importance in medicinal chemistry.[3] The inherent structural rigidity and specific stereochemical features of the dihydrobenzofuran ring system make it an attractive template for designing novel therapeutic agents that can interact with high specificity at biological targets.

4-Bromo-2,3-dihydrobenzofuran serves as a critical and versatile building block in this context. The presence of a bromine atom on the aromatic ring at the 4-position provides a strategic handle for further synthetic elaboration through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups and the construction of complex molecular architectures. This functional handle is essential for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Physicochemical and Computed Properties

Accurate characterization of a compound's physical properties is fundamental for its application in synthesis and drug formulation. While extensive experimental data for 4-bromo-2,3-dihydrobenzofuran is not widely reported in public literature, its key identifiers and computed properties have been established and are summarized below. These computed values serve as a valuable baseline for experimental design and handling.

Table 1: Core Identifiers and Physicochemical Properties of 4-Bromo-2,3-dihydrobenzofuran

| Property | Value | Source |

| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[4] |

| CAS Number | 774220-36-9 | PubChem[4] |

| Molecular Formula | C₈H₇BrO | PubChem[4] |

| Molecular Weight | 199.04 g/mol | PubChem[4] |

| Appearance | Expected to be a solid or high-boiling liquid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| XLogP3 (Computed) | 2.6 | PubChem[4] |

| Topological Polar Surface Area (Computed) | 9.2 Ų | PubChem[4] |

| Hydrogen Bond Donors (Computed) | 0 | PubChem[4] |

| Hydrogen Bond Acceptors (Computed) | 1 | PubChem[4] |

Synthesis and Purification Pathway

The synthesis of substituted 2,3-dihydrobenzofurans can be achieved through several established routes.[5][6][7] A common and reliable strategy involves the intramolecular cyclization of a suitably substituted phenol. The following protocol describes a representative, logical pathway for the synthesis of 4-bromo-2,3-dihydrobenzofuran starting from 3-bromophenol.

Rationale of the Synthetic Approach

This two-step approach is chosen for its reliability and use of common laboratory reagents.

-

O-Allylation: The first step is a standard Williamson ether synthesis. 3-Bromophenol is deprotonated by a mild base (potassium carbonate) to form the phenoxide, which then acts as a nucleophile, displacing the bromide from allyl bromide to form 1-allyloxy-3-bromobenzene. This reaction is efficient and high-yielding.

-

Claisen Rearrangement and Cyclization: The subsequent step is a thermal Claisen rearrangement. Heating the allyl ether intermediate causes a[4][4]-sigmatropic rearrangement, moving the allyl group to an ortho position on the aromatic ring to form 2-allyl-3-bromophenol. Under the reaction conditions, the newly formed ortho-allyl phenol can undergo an intramolecular hydroalkoxylation (cyclization) to form the desired 4-bromo-2,3-dihydrobenzofuran. Often, this cyclization is promoted by acid or a transition metal catalyst, though thermal cyclization can also occur.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijpbs.com [ijpbs.com]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 4. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update [frontiersin.org]

synthesis of 4-bromo-2,3-dihydrobenzofuran from o-bromophenylacetic acid.

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3-dihydrobenzofuran from o-Bromophenylacetic Acid

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran, or coumaran, framework is a privileged heterocyclic motif frequently encountered in natural products and pharmacologically active molecules.[1][2] Its rigid, planar structure serves as a versatile scaffold in drug discovery, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The targeted synthesis of specifically substituted derivatives, such as 4-bromo-2,3-dihydrobenzofuran, provides a key building block for further molecular elaboration via cross-coupling reactions, making it a valuable intermediate for medicinal chemists and researchers in drug development.

This guide details a robust and logical two-step synthetic pathway to construct 4-bromo-2,3-dihydrobenzofuran, commencing with the readily available starting material, o-bromophenylacetic acid. The strategy hinges on an initial selective reduction of the carboxylic acid moiety, followed by a copper-catalyzed intramolecular cyclization to forge the critical C-O bond of the furan ring.

Synthetic Strategy and Retrosynthetic Analysis

A direct intramolecular cyclization of o-bromophenylacetic acid is not feasible. The proposed forward synthesis therefore involves two distinct, high-yielding transformations:

-

Reduction: Selective reduction of the carboxylic acid group of o-bromophenylacetic acid to the corresponding primary alcohol, 2-(2-bromophenyl)ethanol.

-

Cyclization: An intramolecular C-O bond formation via a copper-catalyzed Ullmann condensation to yield the target heterocycle, 4-bromo-2,3-dihydrobenzofuran.

This approach is outlined in the workflow below.

Caption: High-level overview of the two-step synthesis.

Part 1: Selective Reduction of o-Bromophenylacetic Acid

Expertise & Rationale: Choosing the Right Reducing Agent

The primary challenge in this step is to reduce the carboxylic acid to a primary alcohol without affecting the aryl bromide. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to hydrodebromination as an undesired side reaction. Therefore, a milder and more selective reagent is preferred.

Borane-tetrahydrofuran complex (BH₃·THF) is the ideal choice for this transformation. It exhibits excellent chemoselectivity for carboxylic acids over aryl halides under standard reaction conditions. The reaction proceeds via the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired alcohol.

Experimental Protocol: Synthesis of 2-(2-Bromophenyl)ethanol

-

Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add o-bromophenylacetic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF).

-

Inert Atmosphere: Place the flask under a positive pressure of dry nitrogen and cool the mixture to 0 °C using an ice-water bath.

-

Reagent Addition: Add 1 M BH₃·THF solution (approx. 1.1 - 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Quenching: Carefully quench the reaction by cooling the flask back to 0 °C and adding methanol dropwise until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure. Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 2-(2-bromophenyl)ethanol can be purified further by flash column chromatography if necessary.

Quantitative Data: Reagent Summary for Reduction

| Reagent/Material | Molar Eq. | Role | Key Considerations |

| o-Bromophenylacetic Acid | 1.0 | Starting Material | Ensure it is dry. |

| BH₃·THF (1 M solution) | 1.1 - 1.2 | Reducing Agent | Highly reactive with water; handle under N₂. |

| Anhydrous THF | - | Solvent | Must be dry to prevent quenching of the reagent. |

| Methanol | - | Quenching Agent | Add slowly at 0 °C to control effervescence. |

| 1 M HCl | - | Workup | Used to hydrolyze intermediates. |

| Ethyl Acetate | - | Extraction Solvent |

Part 2: Intramolecular Copper-Catalyzed Cyclization

Expertise & Rationale: The Intramolecular Ullmann Condensation

Formation of the dihydrobenzofuran ring requires the creation of an ether linkage between the hydroxyl group and the brominated aromatic ring. A simple SₙAr reaction is not viable as the ring is not activated. The most effective method for this transformation is an intramolecular Ullmann condensation .[3][4]

This reaction utilizes a copper(I) catalyst, often in the presence of a ligand, to facilitate the coupling of the alcohol (as an alkoxide) with the aryl halide. The base is crucial for deprotonating the alcohol to form the nucleophilic alkoxide. The ligand, typically a diamine or phenanthroline derivative, stabilizes the copper center and accelerates the catalytic cycle.

Caption: Simplified mechanism for the Ullmann C-O coupling.

Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydrobenzofuran

-

Setup: In an oven-dried Schlenk tube, combine 2-(2-bromophenyl)ethanol (1.0 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as 1,10-phenanthroline (0.1 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with dry nitrogen or argon three times.

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

-

Reaction: Heat the reaction mixture to the required temperature (typically 100-120 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature and filter through a pad of Celite to remove the copper salts and base, washing the pad with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel to yield pure 4-bromo-2,3-dihydrobenzofuran.

Quantitative Data: Reagent Summary for Cyclization

| Reagent/Material | Molar Eq. | Role | Key Considerations |

| 2-(2-Bromophenyl)ethanol | 1.0 | Substrate | Must be pure and dry. |

| Copper(I) Iodide (CuI) | 0.1 | Catalyst | Sensitive to oxidation; handle under inert gas. |

| 1,10-Phenanthroline | 0.1 | Ligand | Stabilizes the catalyst. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Must be finely powdered and anhydrous. |

| Anhydrous Toluene | - | Solvent | Should be degassed to remove oxygen. |

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

| Reagent | Primary Hazard(s) |

| BH₃·THF | Flammable, water-reactive, corrosive. |

| Anhydrous Solvents (THF, Toluene) | Highly flammable, irritants. |

| Copper(I) Iodide | Irritant. |

| Potassium Carbonate | Irritant. |

Conclusion

This guide presents a scientifically sound and detailed methodology for the The two-step sequence, involving a selective borane reduction followed by a copper-catalyzed intramolecular Ullmann condensation, provides a reliable route for researchers and drug development professionals. The rationale provided for each step, from reagent selection to reaction mechanism, underscores the importance of strategic planning in modern organic synthesis to achieve target molecules efficiently and with high purity.

References

- Chang, M.-Y., Lee, T.-W., & Wu, M.-H. (2012). SYNTHESIS OF SUBSTITUTED DIHYDROBENZOFURANS AND BIS-DIHYDROBENZOFURANS. HETEROCYCLES, 85(7), 1607.

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]

-

Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

- Shaheen, F., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(1), 1-35.

- Akhtar, T., et al. (2024).

- Chen, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29354.

- Singh, F. V., & Wirth, T. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Synthesis, 52(01), 1-16.

-

Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel-Crafts cyclization of α-hydroxy-α-alkenylsilanes. Retrieved from [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

The Analytical Gauntlet: A Deep Dive into the Structure Elucidation of 4-Bromo-2,3-dihydrobenzofuran

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the methodologies and analytical reasoning required for the unambiguous structure elucidation of 4-bromo-2,3-dihydrobenzofuran. In the dynamic landscape of medicinal chemistry and materials science, the precise characterization of novel chemical entities is paramount. This guide eschews a rigid template, instead adopting a narrative that mirrors the logical workflow of a practicing analytical chemist, from synthesis to spectroscopic confirmation.

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold found in a plethora of natural products and pharmacologically active compounds. Its structural rigidity and synthetic tractability make it a cornerstone in the design of new molecular entities. The introduction of a bromine atom, as in 4-bromo-2,3-dihydrobenzofuran, not only modulates the electronic properties of the molecule but also provides a versatile handle for further synthetic transformations, making it a valuable intermediate in drug discovery and development. This guide will illuminate the process of confirming the identity and structure of this key building block.

The Genesis of the Molecule: A Plausible Synthetic Route

To embark on the journey of structure elucidation, we must first consider the molecule's origin. A common and effective method for the synthesis of 2,3-dihydrobenzofurans is the palladium-catalyzed carboalkoxylation of 2-allylphenols. This approach offers a convergent and diastereoselective route to the desired scaffold. For our target molecule, 4-bromo-2,3-dihydrobenzofuran, a plausible synthesis would commence with the appropriate substituted phenol.

Experimental Protocol: Synthesis of 4-Bromo-2,3-dihydrobenzofuran

Materials:

-

2-Allyl-3-bromophenol

-

Palladium(II) acetate (Pd(OAc)₂)

-

1,4-Benzoquinone (BQ)

-

Methanol (MeOH)

-

Toluene, anhydrous

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-allyl-3-bromophenol (1.0 eq), palladium(II) acetate (0.1 eq), and 1,4-benzoquinone (1.2 eq).

-

Add anhydrous toluene and methanol (4:1 v/v) to the flask.

-

Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-bromo-2,3-dihydrobenzofuran.

This synthetic context is crucial as it informs our expectations for potential impurities or regioisomers that could arise, which we must be vigilant for during spectroscopic analysis.

The Spectroscopic Interrogation: Unveiling the Molecular Architecture

With a sample of putative 4-bromo-2,3-dihydrobenzofuran in hand, we now turn to a suite of spectroscopic techniques to confirm its structure.

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

The first portal into the identity of our compound is its mass. Electron Impact (EI) mass spectrometry is a robust technique for determining the molecular weight and gaining insights into the fragmentation patterns.

Expected Mass Spectrum:

For 4-bromo-2,3-dihydrobenzofuran (C₈H₇BrO), the molecular ion peak (M⁺) is expected to be a doublet, a hallmark of a bromine-containing compound, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

| Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Abundance | Interpretation |

| [M]⁺ | 198 | 200 | ~1:1 | Molecular Ion |

| [M-Br]⁺ | 119 | - | Variable | Loss of Bromine radical |

| [M-CH₂O]⁺ | 168 | 170 | ~1:1 | Retro-Diels-Alder type fragmentation |

The presence of the characteristic M/M+2 isotopic pattern provides strong evidence for the incorporation of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Frequency (cm⁻¹) | Vibration | Interpretation |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2960-2850 | C-H stretch | Aliphatic C-H (dihydrofuran ring) |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1250-1200 | C-O-C stretch | Aryl-alkyl ether |

| 800-600 | C-Br stretch | Carbon-bromine bond |

The IR spectrum will confirm the presence of the aromatic ring, the aliphatic portion of the dihydrofuran ring, and the aryl ether linkage. The C-Br stretch, while present, can sometimes be weak and fall in the complex fingerprint region.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the detailed connectivity of a molecule by probing the chemical environment of each proton.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Based on the structure of 4-bromo-2,3-dihydrobenzofuran and known substituent effects, we can predict the following signals:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | 7.15 | d | 8.0 | 1H |

| H-6 | 7.05 | t | 8.0 | 1H |

| H-5 | 6.75 | d | 8.0 | 1H |

| H-2 | 4.60 | t | 8.5 | 2H |

| H-3 | 3.25 | t | 8.5 | 2H |

Causality behind Predicted Shifts:

-

Aromatic Protons (H-5, H-6, H-7): The bromine atom at C-4 will exert a deshielding effect on the ortho proton (H-5) and a weaker effect on the meta (H-6) and para (H-7) protons. The triplet for H-6 arises from coupling to both H-5 and H-7.

-

Dihydrofuran Protons (H-2, H-3): The protons on the dihydrofuran ring form an AA'XX' system. The protons at C-2 (H-2), being attached to a carbon adjacent to the oxygen atom, are expected to be deshielded and appear further downfield as a triplet due to coupling with the C-3 protons. The protons at C-3 (H-3) will also appear as a triplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Visualizing the Carbon Skeleton

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) | Interpretation |

| C-7a | 159.0 | Quaternary, adjacent to Oxygen |

| C-5 | 130.0 | Aromatic CH |

| C-7 | 128.0 | Aromatic CH |

| C-3a | 125.0 | Quaternary |

| C-6 | 122.0 | Aromatic CH |

| C-4 | 112.0 | Quaternary, attached to Bromine |

| C-2 | 71.0 | Aliphatic CH₂-O |

| C-3 | 29.0 | Aliphatic CH₂ |

Rationale for Chemical Shifts:

-

Aromatic Carbons: The carbon attached to the electronegative bromine (C-4) will be significantly shielded. The other aromatic carbons will have shifts typical for a substituted benzene ring.

-

Aliphatic Carbons: The carbon C-2, being directly attached to the oxygen atom, will be the most downfield of the aliphatic carbons. C-3 will be in a typical aliphatic region.

The Workflow of Elucidation: A Visual Representation

To conceptualize the entire process, the following diagram illustrates the logical flow from the initial synthetic product to the final confirmed structure.

Conclusion: The Power of a Multi-faceted Analytical Approach

The structure elucidation of 4-bromo-2,3-dihydrobenzofuran serves as a compelling case study in the application of modern spectroscopic techniques. By systematically employing mass spectrometry, infrared spectroscopy, and both proton and carbon NMR, we can confidently assemble a complete and accurate picture of the molecule's architecture. This guide has demonstrated that a logical, evidence-based workflow, grounded in the fundamental principles of spectroscopy and synthesis, is the most reliable path to unambiguous structure confirmation. The insights gained from such rigorous analysis are indispensable for advancing research and development in the chemical and pharmaceutical sciences.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53350366, 4-Bromo-2,3-dihydrobenzofuran. Retrieved January 25, 2026 from [Link].

-

NIST Chemistry WebBook. (n.d.). Benzofuran, 2,3-dihydro-. Retrieved from [Link]

An In-depth Technical Guide to 4-bromo-2,3-dihydrobenzofuran: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-bromo-2,3-dihydrobenzofuran, a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The document elucidates its fundamental physicochemical properties, with a primary focus on its molecular weight and the instrumental techniques for its determination. Furthermore, this guide explores common synthetic strategies, principles of spectroscopic characterization, applications in drug discovery, and essential safety and handling protocols. This paper is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical intermediate.

Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran core is a privileged scaffold in medicinal chemistry, frequently found in a diverse family of biologically active natural products and synthetic compounds.[1][2] Its structural rigidity and ability to present substituents in a well-defined three-dimensional space make it an attractive framework for designing molecules that can interact with specific biological targets. The introduction of a bromine atom at the 4-position, yielding 4-bromo-2,3-dihydrobenzofuran, enhances its utility as a chemical building block. The bromine atom not only influences the molecule's electronic properties and lipophilicity but also serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. This guide will delve into the core characteristics of this compound, beginning with its most fundamental property: its molecular weight.

Core Physicochemical Properties

The identity and purity of a chemical compound are established through its distinct set of physicochemical properties. For 4-bromo-2,3-dihydrobenzofuran, these properties are crucial for its application in quantitative experimental settings.

Molecular Weight and Formula

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions and for the preparation of solutions of known concentrations. It is determined by the sum of the atomic weights of its constituent atoms.

The molecular formula for 4-bromo-2,3-dihydrobenzofuran is C₈H₇BrO.[3][4] Based on this formula, the calculated molecular weight is 199.04 g/mol .[3][4] This value is fundamental for any quantitative work involving this compound.

A summary of the key computed physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO | PubChem[3][4] |

| Molecular Weight | 199.04 g/mol | PubChem[3] |

| Monoisotopic Mass | 197.96803 Da | PubChem[3] |

| XLogP3-AA (Lipophilicity) | 2.6 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[3] |

| IUPAC Name | 4-bromo-2,3-dihydro-1-benzofuran | PubChem[3] |

| CAS Number | 774220-36-9 | PubChem[3] |

Synthesis and Mechanistic Considerations

The synthesis of 4-bromo-2,3-dihydrobenzofuran and its derivatives can be achieved through various synthetic routes. A common conceptual approach involves the cyclization of a suitably substituted phenol.

General Synthetic Workflow

A generalized synthetic protocol for related dihydrobenzofurans often involves the reaction of a phenate with a two-carbon electrophile to form an ether linkage, followed by an intramolecular cyclization. The bromination step can occur either on the starting phenol or on the dihydrobenzofuran product, depending on the desired regioselectivity and the stability of the intermediates.

Conceptual Protocol: Synthesis of a Dihydrobenzofuran Derivative

-

Phenol Etherification: A substituted sodium phenate is reacted with a 2-carbon electrophile, such as 2-chloroethanol, often in the presence of a catalyst like a copper and iron salt mixture, to form a 2-phenoxy ethanol intermediate.[5]

-

Intramolecular Cyclization: The resulting 2-phenoxy ethanol is then subjected to cyclization conditions. This can be promoted by a Lewis acid catalyst, such as zinc chloride, and heating to induce an intramolecular electrophilic substitution on the aromatic ring, forming the dihydrofuran ring.[5]

-

Purification: The crude product is then purified, typically by washing with a basic solution to remove any unreacted acidic starting materials, followed by reduced pressure distillation or chromatography to isolate the final 2,3-dihydrobenzofuran product.[5]

The following diagram illustrates a conceptual workflow for the synthesis and characterization of 4-bromo-2,3-dihydrobenzofuran.

Caption: A generalized workflow for the synthesis and analysis of 4-bromo-2,3-dihydrobenzofuran.

Spectroscopic Characterization and Structural Elucidation

The definitive identification and structural confirmation of 4-bromo-2,3-dihydrobenzofuran rely on modern spectroscopic techniques.

-

Mass Spectrometry (MS): This technique is paramount for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition (C₈H₇BrO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and types of carbon signals, provide unambiguous evidence for the connectivity of atoms within the molecule.

The diagram below outlines the logical flow of confirming the compound's identity, starting with its molecular weight.

Caption: Workflow for the verification of 4-bromo-2,3-dihydrobenzofuran's identity.

Applications in Research and Drug Development

Benzofuran and its derivatives are recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties.[2][6][7] 4-bromo-2,3-dihydrobenzofuran serves as a key intermediate in the synthesis of more complex molecules being investigated for therapeutic potential.[1] The bromine atom is particularly useful as it allows for the introduction of new functional groups through reactions like Suzuki, Heck, and Sonogashira cross-couplings, enabling the exploration of a vast chemical space.

Caption: The role of 4-bromo-2,3-dihydrobenzofuran in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling 4-bromo-2,3-dihydrobenzofuran.

-

Hazard Identification: According to the Globally Harmonized System (GHS), this compound is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation.[3][4] It may also cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[8][9]

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[8][10]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[9][10]

-

Spill and Disposal: In case of a spill, avoid generating dust and clean up using appropriate methods.[11] Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

4-bromo-2,3-dihydrobenzofuran is a valuable heterocyclic compound with a molecular weight of 199.04 g/mol . Its well-defined structure and the synthetic versatility afforded by the bromine substituent make it a crucial building block in the synthesis of complex organic molecules. A thorough understanding of its physicochemical properties, synthetic methodologies, and safety protocols is fundamental for its effective and safe utilization in research and development, particularly in the quest for novel therapeutic agents.

References

-

PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]

-

Wang, X., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances. [Link]

-

Khan, I., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Cheméo. Chemical Properties of 4-bromo-dibenzofuran (CAS 89827-45-2). [Link]

-

PubChem. 4-Bromo-1,3-dihydroisobenzofuran. National Center for Biotechnology Information. [Link]

- Google Patents. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran.

-

PubChemLite. 4-bromo-2,3-dihydro-1-benzofuran-2-carboxylic acid. [Link]

-

ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. [Link]

-

Kumar, D., et al. (2016). Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives. PubMed. [Link]

-

MD Topology. (2R)-2,3-Dihydro-1-benzofuran-2-ylmethanol. [Link]

-

Cheméo. Chemical Properties of 3-bromo-4-fluorobenzonitrile (CAS 79630-23-2). [Link]

-

PubChem. 4-Bromo-2-fluorobenzonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. 4-Bromo-7-chloro-2,3-dihydrobenzofuran | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Bromo-1,3-dihydroisobenzofuran | C8H7BrO | CID 74787761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 7. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. aksci.com [aksci.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

literature review of 2,3-dihydrobenzofuran synthesis.

An In-depth Technical Guide to the Synthesis of 2,3-Dihydrobenzofuran

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif integral to a vast array of natural products and pharmaceutically active compounds.[1][2] Its rigid structure, formed by the fusion of a benzene ring with a dihydrofuran ring, provides a versatile framework for drug discovery and development.[1][3] Molecules incorporating this core exhibit a wide spectrum of biological activities, including antifungal, antimalarial, anti-HIV, and anticancer properties.[1][3] This has driven significant research into novel and efficient synthetic methodologies for constructing this important scaffold.

This technical guide provides a comprehensive overview of the core synthetic strategies for accessing 2,3-dihydrobenzofurans, intended for researchers, scientists, and professionals in drug development. The discussion moves beyond a simple catalog of reactions to explain the causality behind experimental choices, focusing on mechanistic insights and the practical application of these methods. We will explore the dominant paradigms of transition-metal catalysis, intramolecular cyclizations, cycloaddition reactions, and emerging metal-free alternatives.

Key Synthetic Strategies: An Overview

The construction of the 2,3-dihydrobenzofuran core can be approached through several distinct strategies, primarily categorized by the nature of the key bond-forming events. The choice of method is often dictated by the desired substitution pattern, required stereochemistry, and the availability of starting materials.

Caption: Major synthetic routes to the 2,3-dihydrobenzofuran core.

Transition-Metal-Catalyzed Syntheses

Transition metal catalysis represents the most powerful and versatile toolkit for synthesizing complex organic molecules, and the construction of 2,3-dihydrobenzofurans is no exception. Catalysts based on palladium, rhodium, copper, and other metals enable a wide range of transformations with high efficiency and selectivity.[4]

Palladium (Pd) Catalysis

Palladium catalysts are preeminent in forming C-C and C-O bonds.

-

Heck/Tsuji-Trost Reactions: A highly enantioselective Pd-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and 1,3-dienes provides access to chiral substituted 2,3-dihydrobenzofurans with excellent control over region and enantioselectivity.[5] This method is scalable and has been applied to the synthesis of natural products like (R)-tremetone.[5]

-

Iodine Atom Transfer Cycloisomerization: Optically active 2,3-dihydrobenzofurans bearing an alkyl iodide group can be synthesized via a highly enantioselective palladium-catalyzed cycloisomerization of olefin-tethered aryl iodides.[5] This reaction is valued for its use of readily available starting materials and mild conditions.[5]

-

Decarbonylative Cascade Reactions: A novel strategy involving a 1,5-Pd/H shift has been developed for synthesizing dihydrobenzofurans from substituted alkynes.[4][6] The cascade reaction proceeds through an acyl palladium intermediate, which undergoes decarbonylation and subsequent reaction with nucleophiles to yield the final products.[4][6]

Rhodium (Rh) Catalysis

Rhodium catalysts are particularly effective in C-H activation and carbene insertion reactions.

-

C-H Activation/[3+2] Annulation: A unique Rh(III)-catalyzed C-H activation of N-phenoxyacetamides, followed by a carbooxygenation of 1,3-dienes, enables a redox-neutral [3+2] annulation to form dihydrobenzofurans.[4][5] This method demonstrates good functional group compatibility and has been extended to asymmetric synthesis.[5]

-

Intramolecular Carbene Insertion: Asymmetric fluoroalkyl 2,3-disubstituted dihydrobenzofurans can be assembled with excellent diastereomeric and enantiomeric ratios through a rhodium-catalyzed intramolecular insertion of a carbene into an α-C(sp³)–H bond of an ether.[4] This protocol has proven effective for gram-scale synthesis and the construction of bioactive molecules.[4]

Caption: Workflow for the one-pot synthesis of 3-substituted dihydrobenzofurans.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of the starting material, 2-bromo-1-{2-[(triisopropylsilyl)oxy]phenyl}ethyl nitrate, in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add the desired nucleophile (e.g., a thiol, amine, or carbon nucleophile).

-

Initiation: Add a solution of tetrabutylammonium fluoride (TBAF) in THF dropwise to the reaction mixture.

-

Reaction Progression: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted 2,3-dihydrobenzofuran.

Protocol 2: Classical Synthesis of Unsubstituted 2,3-Dihydrobenzofuran

[7] This protocol outlines a two-step industrial method for preparing the parent 2,3-dihydrobenzofuran.

Step-by-Step Methodology:

-

Step 1: Synthesis of 2-Phenoxyethanol:

-

Charge a reactor with an aqueous solution of sodium phenate, 2-chloroethanol, and a mixed catalyst of copper chloride and ferric chloride.

-

Heat the mixture to 60-70 °C and reflux for 2-3 hours.

-

After cooling to room temperature, collect the organic layer and wash it 2-3 times with a sodium hydroxide solution to obtain crude 2-phenoxyethanol. [7]2. Step 2: Cyclization to 2,3-Dihydrobenzofuran:

-

In a separate vessel, mix the 2-phenoxyethanol from the previous step with solid zinc chloride and manganous chloride (as a catalyst).

-

Heat the mixture to 200-220 °C and reflux for 3-4 hours.

-

After cooling, wash the mixture 2-3 times with a sodium hydroxide solution.

-

Perform a reduced pressure distillation, collecting the fraction at 88-90 °C to obtain pure 2,3-dihydrobenzofuran. [7]

-

Conclusion

The synthesis of the 2,3-dihydrobenzofuran core is a mature yet continually evolving field of research. While classical methods remain relevant for large-scale production of simple structures, modern synthetic chemistry has provided a wealth of sophisticated tools for accessing highly functionalized and stereochemically complex derivatives. Transition-metal catalysis, particularly with palladium and rhodium, offers unparalleled precision and efficiency for constructing challenging C-C and C-O bonds, often with high enantioselectivity. Concurrently, strategies involving cycloadditions and the use of reactive intermediates like o-quinone methides provide convergent and atom-economical pathways. The increasing emphasis on green chemistry is driving innovation in metal-free and photocatalytic methods, which promise more sustainable routes in the future. For researchers in medicinal chemistry and drug development, this diverse synthetic arsenal provides the flexibility needed to generate novel analogs and explore the vast chemical space surrounding this vital heterocyclic scaffold.

References

-

Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]

-

Kaur, N., & Kumar, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(21), 14835-14865. Available from: [Link]

-

Katritzky, A. R., Ji, Y., & Steel, P. J. (2004). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2004(6), 27-44. Available from: [Link]

- CN105693666A. (2016). Synthesis method of 2,3-dihydrobenzofuran. Google Patents.

-

Kaur, N., & Kumar, V. (2024, May 3). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available from: [Link]

-

Hellwig, P. S., et al. (2024). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Processes, 13(1), 38. Available from: [Link]

-

Wang, X., et al. (2024, August 6). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(15), 3589. Available from: [Link]

-

Kumar, V., & Singh, B. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry, 12, 1416738. Available from: [Link]

-

Jakše, R., & Svete, J. (2020). Recent Advances in Synthetic Strategies to 2,3-Dihydrobenzofurans. Chemistry of Heterocyclic Compounds, 56(1), 1-15. Available from: [Link]

-

Zhang, Z., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1138. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrofurans. Retrieved from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 6. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]

- 7. CN105693666A - Synthesis method of 2,3-dihydrobenzofuran - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-bromo-2,3-dihydrobenzofuran

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 4-bromo-2,3-dihydrobenzofuran, a key intermediate in the synthesis of various biologically active molecules. Understanding the nuanced spectroscopic signature of this compound is paramount for ensuring purity, verifying structure, and advancing drug discovery and development programs. This document moves beyond a simple recitation of data, offering expert interpretation and a rationale for the observed spectral characteristics, grounded in fundamental principles of spectroscopy.

Introduction

4-bromo-2,3-dihydrobenzofuran (C₈H₇BrO) is a heterocyclic compound featuring a dihydrobenzofuran core substituted with a bromine atom on the benzene ring.[1] Its structural elucidation and purity assessment are critical checkpoints in synthetic chemistry, particularly in pharmaceutical research where it serves as a versatile building block. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful and non-destructive means to achieve unambiguous characterization. This guide will delve into the expected and observed spectroscopic data for this molecule, providing a framework for its confident identification.

Molecular Structure and Key Spectroscopic Features

The structure of 4-bromo-2,3-dihydrobenzofuran dictates its spectroscopic properties. The molecule consists of a bicyclic system: a benzene ring fused to a five-membered dihydrofuran ring. The bromine atom at position 4 significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR and IR spectra. The dihydrofuran portion of the molecule contains two methylene groups whose protons and carbons will have characteristic signals in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the 4-bromo-2,3-dihydrobenzofuran molecule.

¹H NMR Spectroscopy: Deciphering the Proton Environment

The ¹H NMR spectrum of 4-bromo-2,3-dihydrobenzofuran is expected to show distinct signals for the aromatic and aliphatic protons.

Expected ¹H NMR Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5, H-6, H-7 | ~6.8 - 7.3 | m | - | 3H |

| H-2 | ~4.6 | t | ~8.5 | 2H |

| H-3 | ~3.2 | t | ~8.5 | 2H |

Interpretation and Causality:

-

Aromatic Protons (H-5, H-6, H-7): The protons on the aromatic ring will appear in the downfield region of the spectrum, typically between 6.8 and 7.3 ppm. The electron-withdrawing effect of the bromine atom and the oxygen of the furan ring will influence their precise chemical shifts. The coupling between these adjacent protons will likely result in a complex multiplet (m).

-

Aliphatic Protons (H-2 and H-3): The two methylene groups of the dihydrofuran ring are diastereotopic. The protons on C-2 (H-2), being adjacent to the oxygen atom, are expected to be deshielded and resonate at a lower field (~4.6 ppm) compared to the protons on C-3 (H-3, ~3.2 ppm). Both sets of protons are expected to appear as triplets (t) due to coupling with the adjacent methylene group, with a typical vicinal coupling constant of around 8.5 Hz.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (ppm) |

| C-7a | ~159 |

| C-3a | ~129 |

| C-5, C-6, C-7 | ~110 - 130 |

| C-4 | ~113 |

| C-2 | ~71 |

| C-3 | ~29 |

Interpretation and Causality:

-

Aromatic Carbons: The aromatic carbons will resonate in the range of 110-160 ppm. The carbon attached to the oxygen (C-7a) will be the most downfield due to the deshielding effect of the oxygen atom. The carbon bearing the bromine atom (C-4) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The other aromatic carbons will have shifts typical for a substituted benzene ring.

-

Aliphatic Carbons: The carbon atom adjacent to the oxygen (C-2) will be significantly deshielded, appearing around 71 ppm. The other aliphatic carbon (C-3) will resonate at a much higher field, around 29 ppm.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-2,3-dihydrobenzofuran will be characterized by absorptions corresponding to the vibrations of its aromatic and ether functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100-3000 | Aromatic C-H stretch |

| 2950-2850 | Aliphatic C-H stretch |

| 1600-1450 | Aromatic C=C stretch |

| 1250-1200 | Aryl-O stretch (asymmetric) |

| 1050-1000 | Aryl-O stretch (symmetric) |

| ~800-700 | C-Br stretch |

| ~850-750 | Aromatic C-H out-of-plane bend |

Interpretation and Causality:

-

C-H Stretching: The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the dihydrofuran ring (below 3000 cm⁻¹).

-

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region.

-

Ether Linkage: The presence of the dihydrofuran ring, which contains an aryl ether linkage, will give rise to strong C-O stretching bands. The asymmetric stretch is expected around 1250-1200 cm⁻¹, while the symmetric stretch will appear around 1050-1000 cm⁻¹.

-

C-Br Bond: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically around 800-700 cm⁻¹.

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the 850-750 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio of its ions.

Expected Mass Spectrometric Data:

-

Molecular Ion (M⁺): The mass spectrum will show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. For C₈H₇⁷⁹BrO, the mass is approximately 198 amu, and for C₈H₇⁸¹BrO, it is approximately 200 amu.

-

Key Fragmentation Pathways: The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for dihydrobenzofurans involve the loss of fragments from the dihydrofuran ring. Expected fragments include:

-

Loss of H: [M-H]⁺

-

Loss of CO: [M-CO]⁺

-

Loss of CH₂O: [M-CH₂O]⁺

-

Loss of Br: [M-Br]⁺, which would result in a peak at m/z 119.

-

Retro-Diels-Alder type fragmentation of the dihydrofuran ring.

-

Experimental Protocols: A Self-Validating System

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental execution. The following are generalized, yet critical, protocols for the analysis of 4-bromo-2,3-dihydrobenzofuran.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

-

Background Spectrum: Record a background spectrum of the empty sample compartment or the ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, a direct insertion probe or a gas chromatograph (GC) inlet can be used.

-

Ionization: Ionize the sample molecules. EI is a common technique that typically produces a molecular ion and a variety of fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate the mass spectrum.

Visualization of the Spectroscopic Workflow

The logical flow of spectroscopic analysis for the identification and characterization of 4-bromo-2,3-dihydrobenzofuran can be visualized as follows:

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-bromo-2,3-dihydrobenzofuran.

Conclusion

The comprehensive spectroscopic analysis of 4-bromo-2,3-dihydrobenzofuran, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides an unambiguous confirmation of its structure and purity. For researchers in drug development and synthetic chemistry, a thorough understanding of these spectroscopic fingerprints is not merely an academic exercise but a critical component of quality control and a prerequisite for the successful advancement of their scientific endeavors. The data and interpretations presented in this guide serve as a reliable reference for the confident characterization of this important chemical entity.

References

-

PubChem. 4-Bromo-2,3-dihydrobenzofuran. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Bromo-2,3-dihydrobenzofuran | C8H7BrO | CID 53350366. [Link]

Sources

Methodological & Application

The Versatile Role of 4-Bromo-2,3-dihydrobenzofuran in Modern Organic Synthesis

Introduction: Unlocking Molecular Complexity with a Privileged Scaffold

The 2,3-dihydrobenzofuran motif is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic scaffold forms the core of numerous natural products and approved pharmaceuticals, highlighting its significance in drug discovery.[1][3] Among the various functionalized dihydrobenzofurans, 4-bromo-2,3-dihydrobenzofuran emerges as a particularly valuable and versatile building block. Its strategic placement of a bromine atom on the aromatic ring provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse molecular fragments at the 4-position.[4][5]

This technical guide provides an in-depth exploration of 4-bromo-2,3-dihydrobenzofuran as a key intermediate in organic synthesis. We will delve into its application in cornerstone reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing detailed, field-proven protocols for each. The causality behind experimental choices will be elucidated, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage this powerful building block in their synthetic endeavors. The derivatization of this compound has been instrumental in the synthesis of potential therapeutics, including melatonin receptor agonists and inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1.[2][4][5]

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the 2,3-dihydrobenzofuran ring is primed for participation in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their reliability, functional group tolerance, and broad substrate scope.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds

The Suzuki-Miyaura reaction is a preeminent method for the formation of biaryl structures, which are common motifs in pharmaceuticals and functional materials.[6] This reaction couples an organoboron species (typically a boronic acid or ester) with an organohalide. The use of 4-bromo-2,3-dihydrobenzofuran in this context allows for the direct attachment of various aryl and heteroaryl groups.

-

Catalyst System: A palladium(0) species, generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is the active catalyst. The choice of ligand is critical; phosphine ligands such as RuPhos are often employed to enhance catalyst stability and reactivity, particularly with aryl bromides.[7]

-

Base: A base, such as potassium carbonate or cesium carbonate, is essential for the transmetalation step of the catalytic cycle. The base activates the organoboron species, facilitating the transfer of the organic group to the palladium center.

-

Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is commonly used to dissolve both the organic and inorganic reagents.

Materials:

-

4-Bromo-2,3-dihydrobenzofuran

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

-

RuPhos (4 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

Toluene and Water (4:1 mixture)

Procedure:

-

To a flame-dried Schlenk flask, add 4-bromo-2,3-dihydrobenzofuran (1.0 mmol), the corresponding arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), RuPhos (0.04 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (4 mL) and degassed water (1 mL) to the flask via syringe.

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-2,3-dihydrobenzofuran.

Quantitative Data Summary for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 4-Phenyl-2,3-dihydrobenzofuran | >90 |

| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-2,3-dihydrobenzofuran | >85 |

| 3 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-2,3-dihydrobenzofuran | ~75-85[8] |

Note: Yields are typical and may vary based on the specific substrate and reaction conditions.

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds